molecular formula C8H10N2O2S B1378503 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid CAS No. 37636-42-3

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No. B1378503
CAS RN: 37636-42-3
M. Wt: 198.24 g/mol
InChI Key: KMCUIAXPPVWBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

A series of substituted tetrahydrothieno [2,3-c]pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .


Molecular Structure Analysis

The structure of this compound is characterized by a tetrahydrothieno [2,3-c]pyridine nucleus . The C-3-position of the 2- (3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno [2,3- c ]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .


Chemical Reactions Analysis

A series of 2-amino-4,5,6,7-tetrahydrothieno [2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A (1) adenosine receptor . The structure-activity relationships of the 3- and 6-positions of a series of 2-amino-4,5,6,7-tetrahydrothieno [2,3-c]pyridines were explored .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is the A1 adenosine receptor . The A1 adenosine receptor plays a crucial role in inhibiting adenylate cyclase activity in response to adenosine .

Mode of Action

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid interacts with the A1 adenosine receptor as an orthosteric antagonist . This means it binds to the same site as the endogenous ligand, adenosine, and prevents its action . This interaction results in the inhibition of adenylate cyclase activity .

Biochemical Pathways

The compound’s interaction with the A1 adenosine receptor affects the adenosine signaling pathway . By acting as an antagonist, it prevents the inhibitory effect of adenosine on adenylate cyclase, potentially leading to increased levels of cyclic AMP .

Pharmacokinetics

Factors such as its molecular weight (29836 g/mol) and its physical form (dark yellow powder) may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The antagonistic action of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid at the A1 adenosine receptor can lead to changes in cellular signaling, potentially affecting various physiological processes regulated by adenosine .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid include temperature, pH, and the presence of other interacting molecules. For instance, the compound is stored at a temperature of 0-5°C , suggesting that it may be sensitive to heat

Future Directions

The research has identified 2-amino-4,5,6,7-tetrahydrothieno [2,3-c]pyridines as a novel class of orthosteric antagonist of the A (1)AR and highlighted the close relationship between structural elements governing allosteric modulation and orthosteric antagonism of agonist function at the A (1)AR . This suggests potential future directions for the development of new therapeutic agents.

properties

IUPAC Name

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7/h10H,1-3,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCUIAXPPVWBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 4
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 5
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.